molecular formula C9H21Cl2N3O B7853915 3-(Dimethylamino)-1-(piperazin-1-yl)propan-1-one dihydrochloride

3-(Dimethylamino)-1-(piperazin-1-yl)propan-1-one dihydrochloride

Cat. No.: B7853915
M. Wt: 258.19 g/mol
InChI Key: GSNPHJLZKXJKLQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(Dimethylamino)-1-(piperazin-1-yl)propan-1-one dihydrochloride is a chemical compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its molecular structure, which includes a dimethylamino group and a piperazine ring, making it a versatile intermediate in organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions: The compound can be synthesized through several synthetic routes. One common method involves the reaction of 3-(dimethylamino)propan-1-one with piperazine under specific reaction conditions. The reaction typically requires a solvent such as ethanol or methanol, and the reaction mixture is heated to a specific temperature to facilitate the formation of the desired product.

Industrial Production Methods: In an industrial setting, the production of 3-(Dimethylamino)-1-(piperazin-1-yl)propan-1-one dihydrochloride may involve large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process may also include purification steps such as recrystallization or chromatography to obtain the final product.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various types of chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

  • Substitution: Nucleophilic substitution reactions can be carried out using reagents like alkyl halides.

Major Products Formed:

  • Oxidation: The oxidation of this compound can lead to the formation of carboxylic acids or ketones.

  • Reduction: Reduction reactions can produce amines or alcohols.

  • Substitution: Substitution reactions can result in the formation of various derivatives depending on the nucleophile used.

Scientific Research Applications

3-(Dimethylamino)-1-(piperazin-1-yl)propan-1-one dihydrochloride has several scientific research applications:

  • Chemistry: It serves as an intermediate in the synthesis of other chemical compounds.

  • Biology: It can be used in biological studies to investigate the effects of chemical modifications on biological systems.

  • Medicine: The compound may have potential therapeutic applications, such as in the development of new drugs.

  • Industry: It is used in the production of agrochemicals, surfactants, and other industrial chemicals.

Mechanism of Action

The mechanism by which 3-(Dimethylamino)-1-(piperazin-1-yl)propan-1-one dihydrochloride exerts its effects involves its interaction with molecular targets and pathways. The compound may act as a ligand for specific receptors or enzymes, leading to biological responses. The exact mechanism of action would depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

  • 3-(Dimethylamino)propylamine (DMAPA): This compound is structurally similar but lacks the piperazine ring.

  • Piperazine derivatives: Other piperazine derivatives with different substituents on the ring.

Properties

IUPAC Name

3-(dimethylamino)-1-piperazin-1-ylpropan-1-one;dihydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H19N3O.2ClH/c1-11(2)6-3-9(13)12-7-4-10-5-8-12;;/h10H,3-8H2,1-2H3;2*1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GSNPHJLZKXJKLQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CCC(=O)N1CCNCC1.Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H21Cl2N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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